molecular formula C17H16N2O4 B2937843 N-(2-(furan-2-yl)-2-hydroxypropyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396762-05-2

N-(2-(furan-2-yl)-2-hydroxypropyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2937843
CAS RN: 1396762-05-2
M. Wt: 312.325
InChI Key: MEZBVSGLDODSTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a compound named “N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide” was synthesized through various spectral studies . Another compound, “(E)-N′-(furan-2-ylmethylene)nicotinohydrazide”, was synthesized using FT-IR, FT-Raman and UV-visible spectrum . These methods might provide some insights into the potential synthesis of the requested compound.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen, and one oxygen), and a phenyl group (a six-membered aromatic ring). The exact structure would depend on how these groups are connected .

Scientific Research Applications

Antiprotozoal Applications

Research has shown compounds with structures similar to N-(2-(furan-2-yl)-2-hydroxypropyl)-5-phenylisoxazole-3-carboxamide exhibit potent antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-yl compounds, demonstrated strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Reactivity

The synthesis and reactivity of furan-2-yl compounds have been extensively studied, highlighting their versatility in chemical reactions. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions demonstrates the compound's reactivity and potential for creating diverse bioactive molecules (Aleksandrov & El’chaninov, 2017).

Pharmacological Evaluation

Compounds containing furan-2-yl groups have been evaluated for their pharmacological properties, including antidepressant and antianxiety activities. A series of novel derivatives was synthesized and tested, revealing compounds that significantly reduced immobility times in albino mice and exhibited notable antianxiety activity, underscoring their therapeutic potential (Kumar et al., 2017).

Antimicrobial Activity

Furan-2-yl compounds have also been synthesized for their antimicrobial properties. For instance, pyrazole and imidazole derivatives were created and screened for antimicrobial activity, demonstrating effectiveness against a range of microorganisms, which indicates their utility in developing new antimicrobial agents (Idhayadhulla et al., 2012).

Molecular Characterization and Biological Activity

The molecular and electronic structures of thiazole-based heterocyclic amides, including those similar to the query compound, have been characterized, revealing their antimicrobial potential. These compounds showed good activity against various microorganisms, suggesting further exploration for pharmacological applications is warranted (Cakmak et al., 2022).

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and potential applications. For instance, a compound named “4-(((5-(hydroxymethyl)furan-2-yl)methylene)amino)phenol” was copolymerized with glycerol triglycidyl ether to yield a high-performance epoxy resin, suggesting potential applications in materials science .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-17(21,15-8-5-9-22-15)11-18-16(20)13-10-14(23-19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZBVSGLDODSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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